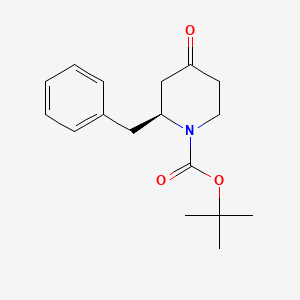

tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate (TBOC) is a synthetic organic compound that is used in a variety of laboratory experiments, including those related to drug development, biochemistry, and physiology. TBOC is a relatively new compound and has recently become increasingly popular due to its wide range of applications. TBOC is a versatile compound that can be used in a variety of ways, including as a reagent, catalyst, and reactant.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate Derivatives

Synthesis as an Intermediate for Jak3 Inhibitors Chen Xin-zhi (2011) describes the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound closely related to this compound. This compound is an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors. The synthesis involves several steps starting from 4-methylpyridinium and leads to high yields, highlighting its potential for industrial scale-up Chen Xin-zhi, 2011.

Stereochemical Applications V. Boev et al. (2015) discuss the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, demonstrating the utility of this compound in creating stereoisomers. This work showcases the compound's role in synthesizing complex molecular structures with specific stereochemical configurations V. Boev et al., 2015.

Piperidine Derivatives Fused with Oxygen Heterocycles A. I. Moskalenko and V. Boev (2014) achieved the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles using tert-butyl 4-oxopiperidine-1-carboxylate. This study highlights the compound's applicability in creating fused bicyclic systems, which are significant in various chemical syntheses A. I. Moskalenko and V. Boev, 2014.

Applications in Crystal Structure and Molecular Packing C. Didierjean et al. (2004) conducted X-ray studies on derivatives of this compound, revealing insights into molecular packing and crystal structure. These findings are crucial for understanding the solid-state properties of these compounds C. Didierjean et al., 2004.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBXEVOJCOQNTJ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)